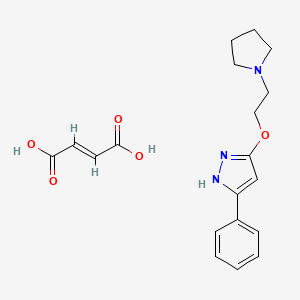
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is a complex organic compound with the molecular formula C21H25NO3·HBr It is known for its unique structure, which includes a morpholino group, an ethoxy group, and two phenyl groups attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of the protected keto group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized ketones, while reduction could produce alcohol derivatives.
科学研究应用
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific optical and electronic properties.
作用机制
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound’s morpholino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Known for its use in the preparation of isomeric pyranones.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its morpholino and ethoxy groups, in particular, offer unique interactions not seen in simpler compounds like 1,3-diphenyl-2-propanone.
属性
CAS 编号 |
85603-39-0 |
|---|---|
分子式 |
C21H26BrNO3 |
分子量 |
420.3 g/mol |
IUPAC 名称 |
1-ethoxy-3-morpholin-4-yl-1,1-diphenylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO3.BrH/c1-2-25-21(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20(23)17-22-13-15-24-16-14-22;/h3-12H,2,13-17H2,1H3;1H |
InChI 键 |
TWEPSDYRJHVSBB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCOCC3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


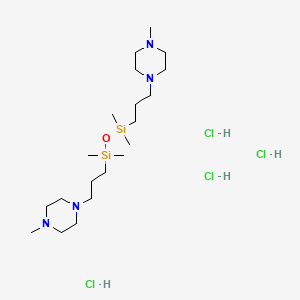



![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
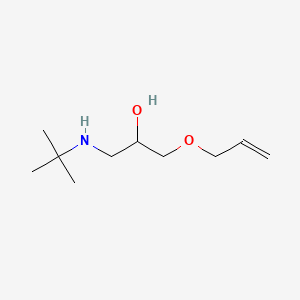
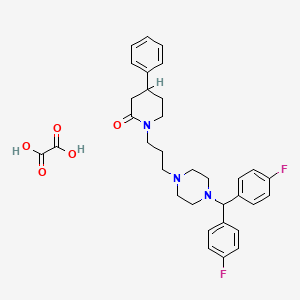
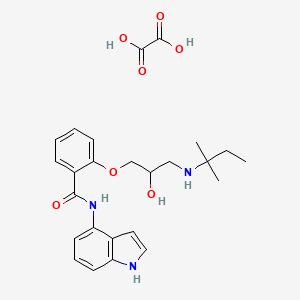
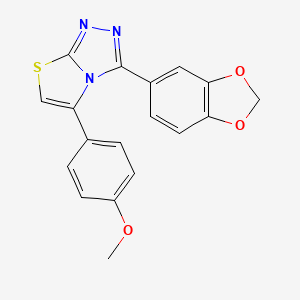
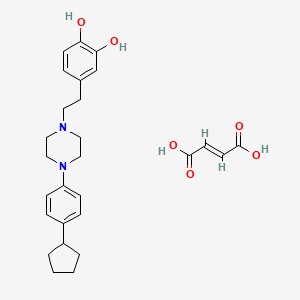

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
